molecular formula C16H14N4O2 B3390190 6-cyclopropyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954275-95-7

6-cyclopropyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3390190
CAS RN: 954275-95-7
M. Wt: 294.31 g/mol
InChI Key: RKQIQBKHEOBJEG-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted at the 1-position with a pyridin-4-ylmethyl group and at the 6-position with a cyclopropyl group. The 4-position of the pyridine ring is further substituted with a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopropyl and pyridin-4-ylmethyl substituents, and the installation of the carboxylic acid group. The exact synthetic route would depend on the available starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-b]pyridine core, with the various substituents attached at the appropriate positions. The exact three-dimensional structure would depend on the specific conformations adopted by the rings and the substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylic acid group could participate in acid-base reactions, while the pyridine rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could confer acidity, while the aromatic rings could contribute to its stability and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given its structural features, it could potentially interact with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

Given its complex structure and potential biological activity, this compound could be a subject of future research in medicinal chemistry. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

6-cyclopropyl-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(22)12-7-14(11-1-2-11)19-15-13(12)8-18-20(15)9-10-3-5-17-6-4-10/h3-8,11H,1-2,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQIQBKHEOBJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3CC4=CC=NC=C4)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134203
Record name 6-Cyclopropyl-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

954275-95-7
Record name 6-Cyclopropyl-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954275-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopropyl-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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